molecular formula C12H18N2O3S B2450874 Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate CAS No. 2034574-38-2

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate

Cat. No.: B2450874
CAS No.: 2034574-38-2
M. Wt: 270.35
InChI Key: HGCPYRYZPXLYRA-UHFFFAOYSA-N
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Description

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is an organic compound that features a furan ring, a thiomorpholine moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate typically involves the reaction of furan derivatives with thiomorpholine and carbamate precursors. One common method includes the nucleophilic substitution reaction where a furan derivative reacts with a thiomorpholine derivative in the presence of a suitable base. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the carbamate group can yield primary amines.

Scientific Research Applications

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A furan derivative with a carboxyl group.

    2-Methylfuran: A furan derivative with a methyl group.

    Thiomorpholine: A sulfur-containing heterocyclic compound.

Uniqueness

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is unique due to its combination of a furan ring, thiomorpholine moiety, and carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-16-12(15)13-9-10(11-3-2-6-17-11)14-4-7-18-8-5-14/h2-3,6,10H,4-5,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCPYRYZPXLYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC=CO1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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